

Tetrahydro-2H-thiopyran-4-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydro-2H-thiopyran-4-ol*

Cat. No.: *B188726*

[Get Quote](#)

CAS Number: 29683-23-6

This technical guide provides an in-depth overview of **Tetrahydro-2H-thiopyran-4-ol**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety and handling protocols, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance.

Chemical and Physical Properties

Tetrahydro-2H-thiopyran-4-ol, also known as 4-hydroxythiane, is a white solid at room temperature.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference(s)
CAS Number	29683-23-6	[2] [3] [4]
Molecular Formula	C5H10OS	[1] [2]
Molecular Weight	118.20 g/mol	[1] [5]
Appearance	White solid	[1]
Melting Point	49.5 - 51.5 °C	[1]
Boiling Point	70 °C @ 0.05 mmHg	[6]
Density	1.148 ± 0.06 g/cm³ (Predicted)	[6]
pKa	14.56 ± 0.20 (Predicted)	[6]
Flash Point	>230 °F (>110 °C)	[6]

Safety and Handling

Tetrahydro-2H-thiopyran-4-ol is classified as harmful and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or absorbed through the skin and causes eye, skin, and respiratory tract irritation.[\[1\]](#)[\[7\]](#)

GHS Hazard Statements:[\[5\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[\[1\]](#)

- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[\[1\]](#)
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
[\[1\]](#)

First Aid Measures:[\[1\]](#)

- Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
- Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.

Experimental Protocols

Synthesis of Tetrahydro-2H-thiopyran-4-ol

The synthesis of **Tetrahydro-2H-thiopyran-4-ol** is most commonly achieved through the reduction of its corresponding ketone, tetrahydro-4H-thiopyran-4-one. The following protocol details a standard laboratory procedure using sodium borohydride as the reducing agent.

Reaction Scheme:

NaBH₄, Methanol

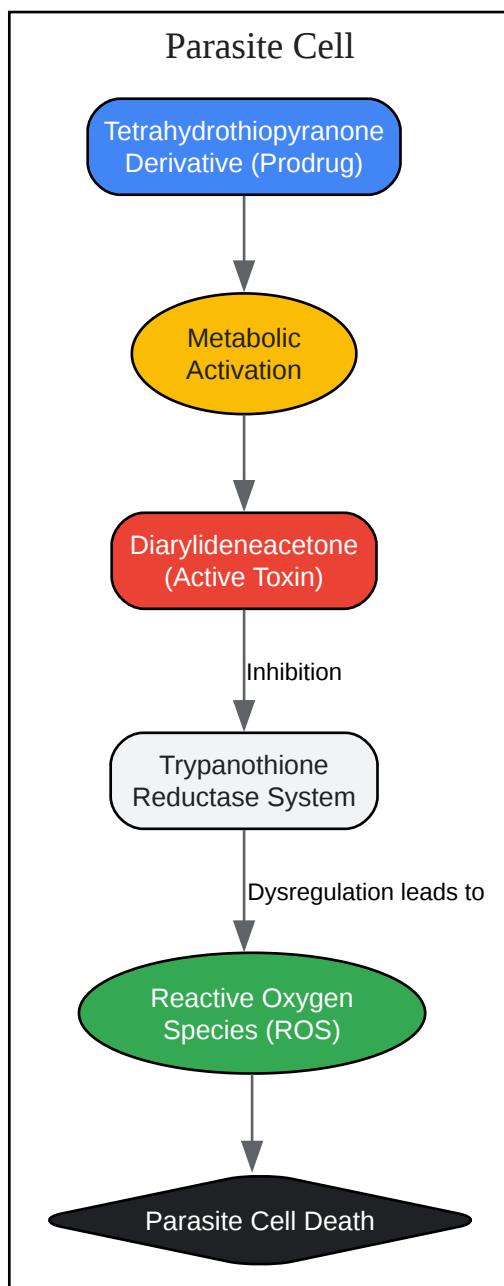
[Click to download full resolution via product page](#)

Figure 1: Reduction of tetrahydro-4H-thiopyran-4-one.

Materials:

- Tetrahydro-4H-thiopyran-4-one
- Anhydrous Methanol
- Sodium borohydride (NaBH_4)
- Water
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:[[1](#)]


- Dissolve Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous methanol (to make a 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add sodium borohydride (NaBH_4) (1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with ethyl acetate (3 times).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to afford the crude alcohol.
- Purify the product by flash column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for **Tetrahydro-2H-thiopyran-4-ol** are not extensively documented, derivatives of the tetrahydrothiopyran scaffold have shown significant biological activities, particularly as antimicrobial and anti-parasitic agents.

One proposed mechanism of action for certain 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives against kinetoplastid parasites (e.g., *Trypanosoma*, *Leishmania*) involves a prodrug strategy. In this model, the less toxic tetrahydrothiopyranone derivative is metabolized within the parasite, leading to the regeneration of a toxic diarylideneacetone. This reactive species can then interact with the parasite's unique trypanothione reductase system, leading to oxidative stress and cell death.

[Click to download full resolution via product page](#)

Figure 2: Proposed prodrug activation pathway.

This proposed pathway highlights the potential of the tetrahydrothiopyran scaffold as a template for the development of novel therapeutics. The core structure can be modified to tune the compound's properties, such as its metabolic stability and target specificity. Further

research into the biological activities of **Tetrahydro-2H-thiopyran-4-ol** and its derivatives is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Tetrahydro-2H-thiopyran-4-ol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188726#tetrahydro-2h-thiopyran-4-ol-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com